![molecular formula C17H18N2OS B5702157 N-[4-(benzyloxy)phenyl]-N'-cyclopropylthiourea](/img/structure/B5702157.png)
N-[4-(benzyloxy)phenyl]-N'-cyclopropylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(benzyloxy)phenyl]-N'-cyclopropylthiourea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BPTU and is a member of the thiourea family of compounds. BPTU has been synthesized using various methods and has shown promising results in scientific research.
作用機序
The mechanism of action of BPTU is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in various biological processes. BPTU has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in neurotransmission. BPTU has also been shown to inhibit the activity of xanthine oxidase, an enzyme involved in the production of reactive oxygen species.
Biochemical and physiological effects:
BPTU has been shown to have various biochemical and physiological effects. BPTU has been shown to reduce oxidative stress, which is a major contributor to various diseases. BPTU has also been shown to reduce inflammation, making it a potential treatment for inflammatory diseases.
実験室実験の利点と制限
One of the advantages of using BPTU in lab experiments is its low toxicity. BPTU has been shown to have low toxicity in animal studies, making it a potential candidate for further research. One of the limitations of using BPTU in lab experiments is its low solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on BPTU. One potential direction is further research on its herbicidal properties, which could lead to the development of new herbicides. Another potential direction is further research on its anti-cancer properties, which could lead to the development of new cancer treatments. Additionally, further research could be conducted on the mechanism of action of BPTU, which could lead to a better understanding of its potential applications in various fields of scientific research.
In conclusion, BPTU is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPTU has been synthesized using various methods and has shown promising results in scientific research. Further research is needed to fully understand the potential applications of BPTU in various fields of scientific research.
合成法
BPTU can be synthesized using various methods, including the reaction between benzyl 4-hydroxyphenyl ketone and cyclopropyl isothiocyanate. This reaction produces BPTU as a white crystalline solid with a melting point of 163-165°C. Other methods of synthesis include the reaction between benzyl chloride and thiourea and the reaction between benzyl isothiocyanate and cyclopropyl amine.
科学的研究の応用
BPTU has been extensively studied for its potential application in various fields of scientific research. One of the primary applications of BPTU is in the field of agriculture, where it has been shown to have herbicidal properties. BPTU inhibits the growth of weeds by interfering with the biosynthesis of chlorophyll.
BPTU has also been studied for its potential application in the treatment of cancer. Studies have shown that BPTU inhibits the growth of cancer cells by inducing apoptosis. BPTU has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
特性
IUPAC Name |
1-cyclopropyl-3-(4-phenylmethoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c21-17(18-14-6-7-14)19-15-8-10-16(11-9-15)20-12-13-4-2-1-3-5-13/h1-5,8-11,14H,6-7,12H2,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYVESIBEMGLLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=S)NC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-isopropylphenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B5702083.png)
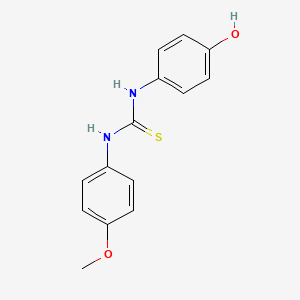
![N-[1,1-bis(trifluoromethyl)propyl]-N'-(3-methylphenyl)urea](/img/structure/B5702095.png)
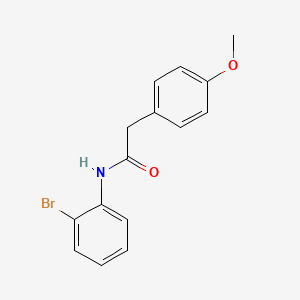
![N'-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-N,N-dimethylimidoformamide](/img/structure/B5702102.png)
![2-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}benzoic acid](/img/structure/B5702110.png)
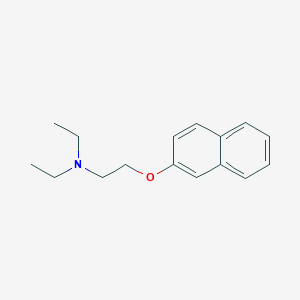
![4-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5702141.png)
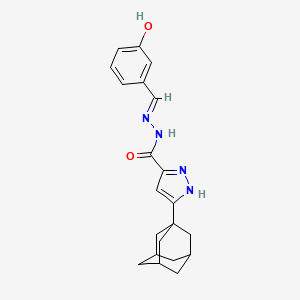
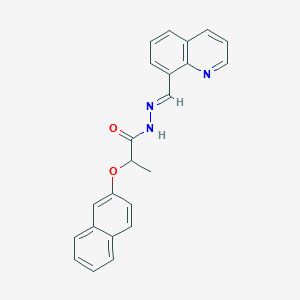
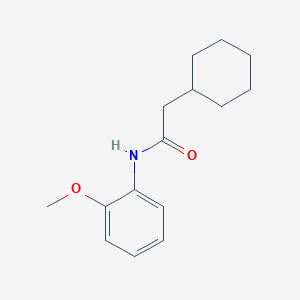
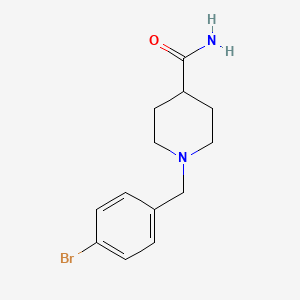
![N-[3-chloro-4-(1-piperidinyl)phenyl]methanesulfonamide](/img/structure/B5702168.png)
![2-(4-chlorophenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5702172.png)